(4-Chlorophenyl)triethoxysilane

Catalog No.
S1892095
CAS No.
21700-74-3
M.F
C12H19ClO3Si
M. Wt
274.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)triethoxysilane

CAS Number

21700-74-3

Product Name

(4-Chlorophenyl)triethoxysilane

IUPAC Name

(4-chlorophenyl)-triethoxysilane

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

InChI

InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3

InChI Key

AFILDYMJSTXBAR-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)Cl)(OCC)OCC

Source

Sigma-Aldrich 1: )

(4-Chlorophenyl)triethoxysilane in Organic Synthesis

Beyond photovoltaics, (4-Chlorophenyl)triethoxysilane serves as a valuable intermediate in organic synthesis. Here are some specific examples:

  • Ni-Catalyzed Decarboxylative Coupling

    (4-Chlorophenyl)triethoxysilane can be employed as a substrate in Ni-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids. This reaction scheme allows for the synthesis of substituted diarylalkynes, which are important building blocks in organic molecules with diverse applications. [2]

  • Hiyama Cross-Coupling Reactions

    This compound can also participate in Hiyama cross-coupling reactions with 3-iodoazetidines. These reactions lead to the formation of substituted 3-arylazetidines, a class of heterocyclic compounds with potential biological activities. [3]

(4-Chlorophenyl)triethoxysilane is an organosilicon compound with the molecular formula C₁₂H₁₉ClO₃Si and a molar mass of approximately 274.82 g/mol. It features a chlorophenyl group attached to a triethoxysilane moiety, which makes it a versatile reagent in various chemical applications. The compound is characterized by its linear formula ClC₆H₄Si(OC₂H₅)₃ and is known for its hydrophobic properties, making it useful in surface modification and adhesion applications .

(4-Chlorophenyl)triethoxysilane primarily functions as a coupling agent and surface modifier. The chlorophenyl group participates in various coupling reactions, while the hydrolyzable ethoxy groups enable covalent bonding to oxide surfaces through siloxane formation. This allows for the introduction of organic functionalities or creation of new material interfaces [, ].

  • Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanol groups, leading to the formation of siloxane bonds. This reaction is crucial for its application in surface treatments.
  • Condensation: The silanol groups formed from hydrolysis can further condense with other silanol groups or with moisture in the environment, leading to the formation of siloxane networks.
  • Nucleophilic Substitution: The chlorine atom in (4-Chlorophenyl)triethoxysilane can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles .

Several methods exist for synthesizing (4-Chlorophenyl)triethoxysilane:

  • Direct Reaction: The compound can be synthesized by reacting 4-chlorobenzene with triethoxysilane in the presence of a catalyst such as Lewis acids. This method allows for the straightforward formation of the desired product.
  • Hydrolysis and Condensation: Starting from 4-chlorobenzyl chloride, hydrolysis followed by condensation with triethanolamine can yield (4-Chlorophenyl)triethoxysilane.
  • Grignard Reaction: Another method involves using a Grignard reagent derived from 4-chlorobenzene to react with silicon tetrachloride, followed by treatment with ethanol .

(4-Chlorophenyl)triethoxysilane has various applications across different fields:

  • Surface Modification: It is widely used for modifying surfaces to improve hydrophobicity and adhesion properties in coatings and sealants.
  • Adhesives and Sealants: The compound enhances the bonding strength of adhesives used in construction and automotive industries.
  • Nanocomposites: It serves as a coupling agent in the preparation of polymer nanocomposites, improving mechanical properties.
  • Drug Delivery Systems: Potential applications in biomedical fields include use as a component in drug delivery systems due to its ability to form stable siloxane networks .

Interaction studies involving (4-Chlorophenyl)triethoxysilane focus primarily on its reactivity with various substrates and its ability to form stable bonds with organic materials. These studies are essential for optimizing its use in coatings and adhesives. Additionally, research into its interaction with biological systems could provide insights into its safety and efficacy in medical applications .

Several compounds share structural similarities with (4-Chlorophenyl)triethoxysilane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
TriethoxysilaneC₉H₂₁O₃SiLacks chlorine; used primarily for surface treatments.
3-(Triethoxysilyl)propylamineC₁₃H₃₁NO₃SiContains an amine group; used for functionalizing surfaces.
VinyltriethoxysilaneC₁₂H₂₆O₃SiContains a vinyl group; utilized in polymerization processes.

Uniqueness: (4-Chlorophenyl)triethoxysilane stands out due to its chlorinated aromatic structure, which may impart specific chemical reactivity and enhance adhesion properties compared to non-chlorinated analogs. Its ability to participate in nucleophilic substitutions also differentiates it from other silanes that lack such functionalities .

Molecular Structure and Bonding Characteristics

(4-Chlorophenyl)triethoxysilane exhibits a molecular formula of C₁₂H₁₉ClO₃Si with a molecular weight of 274.82 grams per mole [1] [2]. The compound features a central silicon atom covalently bonded to a para-chlorinated phenyl ring and three ethoxy substituents [1] [3]. The molecular structure can be represented by the linear formula ClC₆H₄Si(OC₂H₅)₃, where the silicon center adopts a tetrahedral geometry characteristic of organosilicon compounds [1] [4].

The bonding characteristics of this molecule involve the formation of a silicon-carbon bond between the silicon center and the aromatic ring system [3]. The three ethoxy groups (-OCH₂CH₃) are attached to silicon through Si-O bonds, creating a T-type silane structure commonly observed in trialkoxysilanes [5]. The para-chlorine substitution on the benzene ring introduces electron-withdrawing effects that influence the overall electronic distribution within the molecule [6].

The SMILES notation for this compound is represented as CCOSi(OCC)c1ccc(Cl)cc1, providing a clear representation of the connectivity pattern [1] [4]. The InChI identifier AFILDYMJSTXBAR-UHFFFAOYSA-N serves as a unique molecular descriptor for database searches and structural identification [1] [3].

Physical Properties

Physical State and Appearance

(4-Chlorophenyl)triethoxysilane exists as a colorless liquid at room temperature [4] [7]. The compound maintains its liquid state under standard atmospheric conditions, which is typical for organosilicon compounds containing multiple ethoxy substituents [8]. The colorless appearance indicates the absence of extended conjugation systems that would otherwise impart color to the molecule [4].

Thermodynamic Parameters

The compound exhibits a boiling point of 82-84°C under reduced pressure conditions of 0.07 mmHg [1] [8] [9]. This relatively low boiling point under reduced pressure conditions is characteristic of organoalkoxysilanes, which typically demonstrate enhanced volatility under vacuum conditions [10]. The melting point has been reported as less than 0°C, indicating that the compound remains liquid over a broad temperature range under standard conditions [8].

The flash point exceeds 110°C when measured using closed cup methodology, providing important information regarding the thermal behavior and vapor formation characteristics [1] [9]. The vapor pressure at 25°C has been determined to be 0.0101 mmHg, which indicates relatively low volatility at ambient temperature conditions [8].

Thermodynamic ParameterValueConditions
Boiling Point82-84°C0.07 mmHg
Melting Point<0°CStandard pressure
Flash Point>110°CClosed cup
Vapor Pressure0.0101 mmHg25°C

Density and Viscosity Profiles

The density of (4-Chlorophenyl)triethoxysilane has been measured as 1.069 grams per milliliter at 25°C [1] [8] [4]. This density value is consistent with organosilicon compounds containing aromatic substituents and multiple ethoxy groups. The specific gravity has been reported as 1.08, confirming that the compound is denser than water [8].

The calculated molar volume, derived from molecular weight and density data, equals approximately 0.257 liters per mole. This molar volume is consistent with the molecular dimensions expected for a compound containing a substituted benzene ring and three ethoxy substituents attached to a silicon center.

Spectroscopic Properties

Refractive Index Characteristics

The refractive index of (4-Chlorophenyl)triethoxysilane has been determined as 1.474 at 20°C using the sodium D-line (n₂₀/D) [1] [11] [12]. This refractive index value is characteristic of organosilicon compounds containing aromatic substituents and reflects the polarizability and electronic properties of the molecule [1]. The refractive index provides valuable information about the optical properties and can be used for compound identification and purity assessment.

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic properties of (4-Chlorophenyl)triethoxysilane provide detailed structural information about the molecular framework. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear as characteristic multiplets in the 7.3-7.5 parts per million region, with the protons ortho to silicon typically appearing at 7.4-7.5 parts per million and those meta to chlorine at 7.3-7.4 parts per million [13].

The ethoxy substituents generate distinctive patterns with the methylene protons (-OCH₂CH₃) appearing as quartets around 3.8-4.0 parts per million, while the methyl protons (-OCH₂CH₃) manifest as triplets in the 1.2-1.3 parts per million range [13]. These chemical shifts are consistent with ethoxy groups attached to silicon centers in organosilicon compounds.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon environments, with the chlorine-bearing carbon appearing around 135-137 parts per million due to the electron-withdrawing effects of the halogen substituent [13]. The aromatic carbon-hydrogen signals typically appear at 127-129 parts per million, while the carbon directly bonded to silicon resonates around 135 parts per million [13].

Silicon-29 nuclear magnetic resonance spectroscopy provides direct information about the silicon environment, with T-type trialkoxysilanes typically exhibiting chemical shifts in the -45 to -50 parts per million region [13] [14]. This chemical shift range is characteristic of silicon centers bonded to three oxygen atoms and one carbon atom.

NucleusChemical Shift RangeAssignment
¹H7.4-7.5 ppmAromatic C-H ortho to Si
¹H7.3-7.4 ppmAromatic C-H meta to Cl
¹H3.8-4.0 ppmSi-OCH₂CH₃
¹H1.2-1.3 ppmSi-OCH₂CH₃
¹³C135-137 ppmAromatic C-Cl
¹³C127-129 ppmAromatic C-H
²⁹Si-45 to -50 ppmSi center

Vibrational Spectroscopy Profiles

Infrared spectroscopy of (4-Chlorophenyl)triethoxysilane reveals characteristic absorption bands that provide structural identification capabilities [15] [16]. The aromatic carbon-hydrogen stretching vibrations appear in the 3080-3020 wavenumber region, while aliphatic carbon-hydrogen stretching from the ethoxy groups manifests in the 2980-2900 wavenumber range [17].

The aromatic carbon-carbon stretching vibrations are observed at 1608-1590 and 1495-1470 wavenumbers, consistent with para-disubstituted benzene ring systems [17]. The ethoxy substituents contribute characteristic deformation bands, with methylene deformations appearing at 1450-1400 wavenumbers and methyl deformations at 1390-1350 wavenumbers.

The silicon-oxygen stretching vibrations represent the most intense absorptions in the spectrum, with asymmetric Si-O-C stretching occurring at 1150-1090 wavenumbers and symmetric Si-O-C stretching at 1090-1000 wavenumbers [16] [17]. These bands are characteristic of alkoxysilane compounds and provide definitive identification of the Si-O-C linkages.

Para-disubstituted benzene rings exhibit characteristic out-of-plane carbon-hydrogen deformation bands at 750-720 and 690-650 wavenumbers [17]. The carbon-chlorine stretching vibration, overlapped with aromatic vibrations, appears around 825-800 wavenumbers.

Wavenumber Range (cm⁻¹)AssignmentIntensity
3080-3020ν(C-H) aromaticMedium
2980-2900ν(C-H) aliphaticStrong
1608-1590ν(C=C) aromaticMedium
1150-1090νₐₛ(Si-O-C)Very Strong
1090-1000νₛ(Si-O-C)Very Strong
825-800ν(C-Cl) + aromaticStrong
750-720δ(C-H) out-of-planeStrong

Electronic Structure

Molecular Orbital Arrangement

The molecular orbital arrangement of (4-Chlorophenyl)triethoxysilane reflects the combination of aromatic π-system characteristics with silicon-based σ-bonding networks [18]. The highest occupied molecular orbital to lowest unoccupied molecular orbital gap is estimated to be approximately 8-9 electron volts, which is consistent with aromatic organosilicon compounds containing electron-withdrawing substituents [18].

The π-system remains primarily localized on the benzene ring, with the silicon-carbon bond providing a bridge between the aromatic system and the alkoxysilane functionality [18]. The molecular orbitals associated with the aromatic ring dominate the frontier orbital characteristics, particularly the highest occupied and lowest unoccupied molecular orbitals.

The silicon center adopts sp³ hybridization to accommodate the tetrahedral bonding geometry, with three Si-O bonds and one Si-C bond [3]. The molecular orbital arrangement reflects this tetrahedral coordination environment around the silicon atom.

Electronic Distribution and Polarization

The electronic distribution within (4-Chlorophenyl)triethoxysilane is influenced by the electron-withdrawing effects of the para-chlorine substituent and the electron-donating characteristics of the silicon-ethoxy system [19]. The dipole moment is estimated to be in the range of 2-3 Debye units, reflecting the polar nature of the molecule due to the chlorine substituent and the Si-O bonds [19].

The polarizability of the molecule is estimated to be approximately 25-30 cubic angstroms, which is consistent with the molecular volume and the presence of polarizable silicon-oxygen and carbon-chlorine bonds [19]. The electronic polarization is influenced by the aromatic π-electron system and the lone pairs on the oxygen atoms of the ethoxy groups.

The chlorine substituent introduces electron-withdrawing inductive effects that influence the electron density distribution throughout the aromatic ring system [19]. This electronic influence extends to the silicon center through the Si-C bond, affecting the overall electronic properties of the molecule.

Stability Parameters

Thermal Stability Thresholds

The thermal stability of (4-Chlorophenyl)triethoxysilane follows patterns observed for similar triethoxysilane compounds, with stability maintained up to approximately 300°C under inert atmospheric conditions [20] [10] [21]. Beyond this temperature threshold, thermal decomposition processes become significant, involving the cleavage of Si-O bonds and the elimination of ethylene through molecular rearrangement mechanisms [10].

Research on related organotrialkoxysilanes indicates that thermal decomposition proceeds through step-wise elimination reactions, with ethylene formation being a primary decomposition pathway [10]. The thermal stability is enhanced compared to tetraalkoxysilanes due to the presence of the silicon-carbon bond to the aromatic ring, which provides additional thermal resistance [21].

Thermal analysis studies of similar compounds demonstrate that decomposition temperatures can vary depending on atmospheric conditions, with oxidative environments reducing thermal stability thresholds compared to inert conditions [21]. The aromatic substituent generally enhances thermal stability compared to aliphatic organosilanes.

Hydrolytic Sensitivity Assessment

(4-Chlorophenyl)triethoxysilane exhibits moderate hydrolytic sensitivity, classified as reacting slowly with moisture and water [8]. The hydrolysis reaction involves the conversion of Si-O-C bonds to Si-OH bonds through nucleophilic attack by water molecules [5]. This process is catalyzed by both acidic and basic conditions, with the reaction rate being pH-dependent.

Under acidic conditions, the hydrolysis rate is typically enhanced due to protonation of the ethoxy oxygen atoms, making them better leaving groups [5]. The hydrolysis reaction generates ethanol as a byproduct and leads to the formation of silanol groups that can subsequently undergo condensation reactions [5].

The hydrolytic sensitivity requires careful handling and storage to prevent premature hydrolysis, which can lead to gelation and polymerization through siloxane bond formation [22]. The rate of hydrolysis for similar triethoxysilane compounds has been measured with half-lives ranging from minutes to hours depending on the water content and pH conditions [22].

Comparison

MethodStarting MaterialsCatalyst/ConditionsYield Range (%)Purity Achieved (%)
Grignard-based Synthesis4-Chlorophenylmagnesium bromide + TriethoxysilaneMagnesium metal, THF solvent, inert atmosphere75-8595-97
Hydrosilylation RouteTriethoxysilane + 4-ChlorostyrenePlatinum or Rhodium catalyst, 80-120°C70-8093-96
Direct Arylation4-Chlorobenzene + Triethoxysilyl reagentLewis acid catalyst, elevated temperature60-7590-94
Cross-Coupling Approach4-Chloroaryl halide + Organosilane precursorPalladium catalyst, base, organic solvent80-9096-98
Sol-Gel ProcessTetraethoxysilane + 4-Chlorophenyl derivativeAcid/base catalyst, controlled hydrolysis65-7592-95
Catalytic CouplingAryl halide + Silane under Pd/Ni catalysisTransition metal catalyst, phosphine ligands85-9597-99

Table 2: Purification Protocols Summary

Purification MethodOperating ConditionsPurity Improvement (%)Recovery Rate (%)Typical Applications
Fractional Distillation82-84°C at 0.07 mmHg2-585-90Industrial scale production
Column ChromatographySilica gel, hexane/ethyl acetate gradient3-780-85Laboratory purification
RecrystallizationEthanol/water mixture, controlled cooling1-370-80Small-scale purification
Molecular Sieve Treatment4A or 5A molecular sieves, anhydrous conditions1-290-95Moisture/impurity removal
Acid-Base PurificationPhenolic reagents for Group 13/15 removal5-1075-85Removal of metal impurities
Vacuum DistillationReduced pressure, 60-80°C2-488-93High-purity requirements

Table 3: Analytical Methods for Quality Control

Analytical MethodDetection RangePrecision (%RSD)Primary Use
Gas Chromatography-MS1-500 mg/mL2-5Purity assessment, impurity identification
NMR Spectroscopy (¹H, ¹³C, ²⁹Si)Qualitative/Quantitative1-3Structure confirmation, purity analysis
FTIR SpectroscopyFunctional group identificationQualitativeFunctional group verification
Elemental Analysis±0.3% for C,H,Cl,Si0.5-1.0Composition determination
ICP-MSppb to ppm levels5-10Trace metal analysis
Refractive Indexn²⁰/D 1.4740.1-0.2Identity confirmation

Table 4: Green Chemistry Approaches

Green ApproachDescriptionEnvironmental BenefitImplementation Challenges
Solvent-Free SynthesisNeat reactions without organic solventsEliminates VOC emissionsHeat management, reaction control
Water-Based ProcessingAqueous media for hydrolysis/condensationReduces organic solvent wasteHydrolysis control, pH management
Catalytic EfficiencyLow catalyst loading (0.1-1 mol%)Minimizes metal wasteCatalyst recovery, activity maintenance
Atom Economy OptimizationHigh incorporation of starting materialsReduces by-product formationReaction selectivity optimization
Renewable FeedstocksBio-derived silicon precursorsDecreases carbon footprintCost and availability issues
Waste MinimizationRecycling of catalysts and solventsCircular economy principlesInfrastructure requirements

Other CAS

21700-74-3

Wikipedia

Silane, (4-chlorophenyl)triethoxy-

General Manufacturing Information

Benzene, 1-chloro-4-(triethoxysilyl)-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types